Thermochemical Stability: Gas-Phase Enthalpy of Formation of the 3-Nitro Isomer Compared with 2-Nitro and 4-Nitro Isomers
The gas-phase standard molar enthalpy of formation, ΔfHm°(g), at 298.15 K for 1-(3-nitrophenyl)pyrrole was computationally estimated at the G3(MP2)//B3LYP level as 202.6 kJ·mol⁻¹ [1]. This value lies between the experimentally determined ΔfHm°(g) for the 2-nitro isomer (235.7 ± 2.7 kJ·mol⁻¹) and the 4-nitro isomer (205.5 ± 2.5 kJ·mol⁻¹), both obtained by static-bomb combustion calorimetry and Knudsen effusion [1]. The 3-isomer is thermodynamically more stable than the 2-isomer by approximately 33.1 kJ·mol⁻¹ and slightly less stable than the 4-isomer by approximately 2.9 kJ·mol⁻¹.
| Evidence Dimension | Gas-phase standard molar enthalpy of formation (ΔfHm°(g), kJ·mol⁻¹) at 298.15 K |
|---|---|
| Target Compound Data | ~202.6 kJ·mol⁻¹ (G3(MP2)//B3LYP computational estimate) |
| Comparator Or Baseline | 1-(2-Nitrophenyl)pyrrole: 235.7 ± 2.7 kJ·mol⁻¹ (experimental); 1-(4-Nitrophenyl)pyrrole: 205.5 ± 2.5 kJ·mol⁻¹ (experimental) |
| Quantified Difference | 3-isomer is 33.1 kJ·mol⁻¹ more stable than 2-isomer; 2.9 kJ·mol⁻¹ less stable than 4-isomer |
| Conditions | G3(MP2)//B3LYP composite method; experimental values from static-bomb combustion calorimetry and Knudsen mass-loss effusion at T = 298.15 K |
Why This Matters
The intermediate thermochemical stability of the 3-nitro isomer provides a balance between the excessive reactivity of the ortho isomer and the high melting point of the para isomer, making it a versatile monomer for electropolymerization where both processability and redox activity are required.
- [1] Santos, A. F. L. O. M.; Ribeiro da Silva, M. A. V. A Joint Experimental and Computational Investigation on the Thermochemistry of (Nitrophenyl)pyrroles. J. Chem. Thermodyn. 2010, 42 (8), 1016–1023. DOI: 10.1016/j.jct.2010.03.021. View Source
